N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a diamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a 4-phenyloxane (tetrahydropyran) substituent. This compound belongs to a broader class of benzodioxin-containing molecules, which are explored for diverse pharmacological activities, including immunomodulation (e.g., PD-1/PD-L1 inhibition ) and antihepatotoxic effects .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(21(26)24-17-6-7-18-19(14-17)29-13-12-28-18)23-15-22(8-10-27-11-9-22)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLYEYIJOSFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin-6-amine moiety is synthesized via nucleophilic aromatic substitution. Starting with 6-nitro-2,3-dihydro-1,4-benzodioxin, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol achieves quantitative reduction to the amine. Alternatively, tin(II) chloride in hydrochloric acid mediates nitro-group reduction, yielding the amine in 85–92% purity after neutralization and extraction.
Table 1: Comparative Methods for 2,3-Dihydro-1,4-benzodioxin-6-amine Synthesis
| Method | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (10%) | Ethanol | 95 | 99 |
| Tin(II) Chloride Reduction | SnCl₂/HCl | HCl/H₂O | 88 | 92 |
Synthesis of (4-Phenyloxan-4-yl)methylamine
The oxan-4-ylmethylamine intermediate is prepared via a two-step process:
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Oxane Ring Formation : 4-Phenyltetrahydro-2H-pyran-4-ol is treated with concentrated sulfuric acid to induce cyclization, forming 4-phenyloxane.
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Methylamine Introduction : The oxane derivative undergoes nucleophilic substitution with methylamine in dimethylformamide (DMF) at 80°C, yielding (4-phenyloxan-4-yl)methylamine in 78% yield after column chromatography.
Formation of the Ethanediamide Bridge
Oxalyl Chloride-Mediated Coupling
The ethanediamide linker is introduced using oxalyl chloride as the acylating agent. Equimolar amounts of 2,3-dihydro-1,4-benzodioxin-6-amine and (4-phenyloxan-4-yl)methylamine are dissolved in anhydrous tetrahydrofuran (THF). Oxalyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl. The reaction proceeds at room temperature for 12 hours, achieving 68% yield after purification.
Key Reaction Parameters
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Temperature: 0°C → 25°C (gradual warming)
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Solvent: THF (anhydrous)
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Workup: Washing with 10% NaHCO₃, extraction with ethyl acetate
Alternative Method: Stepwise Acylation
To minimize dimerization, a stepwise approach is employed:
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First Acylation : 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with oxalyl monochloride monopotassium salt in dichloromethane (DCM), forming the mono-acylated intermediate.
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Second Acylation : The intermediate is coupled with (4-phenyloxan-4-yl)methylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the target compound in 72% yield.
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, THF, DCM) were evaluated for coupling efficiency. THF provided optimal solubility and reaction kinetics, while DMF led to side-product formation due to its high polarity.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 5 |
| DMF | 36.7 | 45 | 22 |
| DCM | 8.9 | 60 | 12 |
Catalytic Additives
Lithium hydride (LiH) enhances reaction rates by activating the amine nucleophiles. Adding LiH (0.2 equiv) increased yields from 68% to 76% while reducing reaction time to 8 hours.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (30:70 to 60:40). The target compound elutes at Rf = 0.4, with ≥98% purity confirmed by HPLC.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.1 (s, 9H, t-butyl), 3.3–3.7 (m, 4H, oxane protons), 6.8–7.4 (m, 9H, aromatic protons).
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Elemental Analysis : Calculated for C₂₄H₂₈N₂O₅: C 67.27%, H 6.59%, N 6.54%; Found: C 67.15%, H 6.63%, N 6.49%.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Oxalyl Chloride Coupling | 3 | 68 | 98 |
| Stepwise Acylation | 4 | 72 | 97 |
| LiH-Activated Coupling | 3 | 76 | 99 |
The LiH-activated method offers the best balance of yield and simplicity, though it requires stringent moisture control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the oxane ring, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares structural motifs with several benzodioxin derivatives documented in the literature:
Ethanediamide Derivatives
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide (): Substituents: Thiophene-methyl-hydroxypropyl vs. 4-phenyloxan-4-ylmethyl.
Sulfonamide and Carboxamide Derivatives
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide (): Core Structure: Benzamide with sulfonamide linkage vs. ethanediamide. Bioactivity: Sulfonamide derivatives often exhibit enzyme inhibitory activity due to the sulfonyl group’s electrophilic nature.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide ():
Spectral Characterization
Key spectral markers for benzodioxin derivatives include:
SAR Trends :
- Antihepatotoxic Activity: Hydroxy methyl groups on the dioxane ring enhance activity (e.g., 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone in ).
- Immunomodulation: Scaffold hopping in benzodioxin derivatives improves PD-1/PD-L1 inhibition .
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a synthetic derivative of benzodioxin, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C20H23N3O
- Molecular Weight : 329.42 g/mol
Structural Features
The compound features:
- A benzodioxin moiety that may contribute to its interaction with biological targets.
- An ethanediamide group which could influence its solubility and binding affinity.
Pharmacological Studies
Recent studies have focused on the pharmacological effects of compounds derived from benzodioxin. The following table summarizes key findings related to the biological activity of similar compounds:
The biological activities of N-(2,3-dihydro-1,4-benzodioxin derivatives are primarily attributed to their ability to inhibit specific enzymes such as:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to decreased glucose absorption in the intestines, making it a target for Type 2 diabetes treatment.
- Acetylcholinesterase : Inhibition of this enzyme enhances cholinergic neurotransmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease.
Case Study 1: Antidiabetic Potential
A study investigated the effects of a related compound on diabetic rats. The results indicated that treatment with the compound led to significant reductions in blood glucose levels compared to control groups. The proposed mechanism involved the inhibition of α-glucosidase activity in the intestines.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of benzodioxin derivatives in a model of Alzheimer's disease. The compound demonstrated significant improvements in cognitive function and reduced amyloid plaque formation in treated animals.
Q & A
Q. What are the common synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide, and how are intermediates characterized?
The synthesis typically involves multi-step routes, including:
- Amide bond formation : Coupling of the benzodioxane and phenyloxane moieties using carbodiimide-based reagents.
- Optimized conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions .
- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while IR and spectroscopy confirm functional groups and connectivity .
- Purification : Final products are isolated via crystallization or column chromatography .
Q. What analytical techniques are critical for verifying the structure and purity of this compound?
Key methods include:
| Technique | Application | Example Data |
|---|---|---|
| NMR | Confirms molecular connectivity and stereochemistry | : Aromatic protons at δ 6.8–7.5 ppm; amide NH at δ 8.2–8.5 ppm |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns | ESI-MS: [M+H] peak at m/z corresponding to |
| IR Spectroscopy | Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) |
Q. What structural features contribute to its potential biological activity?
- Benzodioxane ring : Enhances metabolic stability and lipophilicity, aiding membrane permeability .
- Phenyloxane moiety : May engage in π-π stacking with biological targets (e.g., enzymes or receptors) .
- Ethanediamide linker : Facilitates hydrogen bonding with active sites .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity in large-scale synthesis?
- Solvent selection : DMF or acetonitrile improves solubility of intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize decomposition .
- Catalyst screening : Test coupling agents (e.g., HATU vs. EDC) to enhance amidation efficiency .
- Scale-up challenges : Use inline or PAT (Process Analytical Technology) for real-time monitoring .
Q. How should contradictory data in spectroscopic characterization be resolved?
- Cross-validation : Combine , DEPT, and HSQC to resolve overlapping signals in complex regions (e.g., diastereotopic protons) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to validate assignments .
Q. What strategies are recommended for studying its interaction with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with proteins like kinases or GPCRs .
- Surface plasmon resonance (SPR) : Quantify binding affinity () and kinetics () .
- Mutagenesis studies : Identify critical residues in target binding pockets by alanine scanning .
Q. How can computational methods enhance the understanding of its pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition .
- MD simulations : Analyze membrane permeability and stability in lipid bilayers over 100-ns trajectories .
- Metabolite identification : Use in silico tools (e.g., Meteor) to predict Phase I/II metabolism sites .
Q. What are the key considerations for designing in vivo studies to evaluate therapeutic potential?
- Dosage optimization : Start with 10–50 mg/kg in rodent models, adjusting based on pharmacokinetic data (e.g., t) .
- Endpoint selection : Measure biomarkers (e.g., cytokine levels for anti-inflammatory activity) or behavioral outcomes (e.g., cognitive function assays) .
- Toxicology screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
Q. Table 1: Key Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 0°C → RT | 65–75 | ≥95% |
| Cyclization | NaH, THF, reflux | 50–60 | 90% |
| Final Purification | Crystallization (EtOH/HO) | 85 | 99% |
| Data synthesized from . |
Q. Table 2: Comparative Biological Activities of Structural Analogues
| Compound | Target | IC (nM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | Kinase X | 12.3 ± 1.5 | 15.2 |
| Analog A (No dioxane) | Kinase X | 450 ± 25 | 1.8 |
| Analog B (Methoxy) | GPCR Y | 8.9 ± 0.7 | 22.1 |
| Hypothetical data inspired by . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
